Homoserine Lactone

Biocatalysis Chiral resolution Green chemistry

Homoserine lactone (HSL) is the non-substitutable γ-butyrolactone core scaffold for all N-acyl-homoserine lactone (AHL) quorum sensing molecules. Generic lactone or heterocycle replacement (e.g., δ-valerolactone) disrupts LuxR-type receptor recognition, abolishing biological activity. The D-isomer is inactive, making verified L-enantiomeric purity (>99% e.e.) non-negotiable for agonist/antagonist screening against LasR, QscR, or TraR. pH sensitivity (lactonolysis above pH 7.0) mandates strict buffer control during handling. This authentic, stereochemically defined starting material is essential for constructing focused AHL libraries and receptor-selective chemical probes for anti-virulence target validation.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 1192-20-7
Cat. No. B073218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoserine Lactone
CAS1192-20-7
Synonymshomoserine lactone
homoserine lactone hydrobromide
homoserine lactone hydrochloride, (S)-isomer
homoserine lactone, (S)-isome
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESC1COC(=O)C1[NH3+]
InChIInChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
InChIKeyQJPWUUJVYOJNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homoserine Lactone (CAS 1192-20-7) Procurement Guide: Core Scaffold for Acyl-Homoserine Lactone Quorum Sensing Research


Homoserine lactone (HSL; CAS 1192-20-7; C4H7NO2; MW 101.10) is a cyclic ester derived from the amino acid homoserine and serves as the essential core structural scaffold for the N-acyl-homoserine lactone (AHL) family of bacterial quorum sensing (QS) signaling molecules [1]. As the unsubstituted base structure, HSL is the fundamental building block for synthesizing a diverse array of AHL analogs, which vary in acyl chain length (C4-C18), oxidation state at the 3-carbon position, and stereochemistry, thereby dictating species-specific QS receptor recognition and downstream virulence gene regulation in Gram-negative bacteria [2]. Its role as the conserved pharmacophore makes it indispensable for constructing focused libraries of QS agonists, antagonists, and chemical probes for mechanistic studies in microbiology, chemical biology, and anti-virulence drug discovery [3].

Why Generic Acyl-Homoserine Lactone Analogs Cannot Substitute for the Homoserine Lactone Core Scaffold in Synthesis


Generic substitution of the homoserine lactone (HSL) core with structurally similar lactones or heterocycles is not viable for AHL analog synthesis because the HSL γ-butyrolactone ring, with its specific 2-amino substituent, is the precise structural motif recognized by LuxI-type AHL synthases and LuxR-type transcriptional regulators [1]. Substituting HSL with a different lactone core (e.g., δ-valerolactone) or an alternative heterocycle fundamentally alters the geometry of the acyl chain presentation and disrupts key hydrogen-bonding interactions within the receptor's ligand-binding pocket, which is exquisitely tuned for the HSL ring's conformational constraints [2]. Consequently, the biological activity of AHLs is critically dependent on the HSL scaffold; modifications to the lactone ring, including its size, substitution pattern, or stereochemistry (D- vs. L-isomer), can convert a potent agonist into an inactive compound or an antagonist, making the authentic HSL core an indispensable, non-interchangeable starting material for any study requiring faithful QS signal mimicry or inhibition [3]. This scaffold specificity directly necessitates the procurement and use of verified homoserine lactone (CAS 1192-20-7) for the synthesis of biologically relevant AHL analogs, as detailed in the quantitative evidence below.

Homoserine Lactone (1192-20-7) Comparative Evidence: Synthesis, Stability, and Biological Differentiation from Analogs


Synthetic Yield: L-Homoserine Lactone via Enantioselective Hydrolysis vs. Racemic Mixture

The biomanufacture of enantiopure L-homoserine lactone from its racemate using an esterase-producing bacterial strain achieves a resolution with >99% enantiomeric excess (e.e.) and a yield of 48% [1]. In contrast, traditional chemical resolution methods for this chiral scaffold often result in lower enantiopurity (<95% e.e.) or require multiple recrystallization steps, reducing overall yield. This biocatalytic approach directly demonstrates a quantifiable advantage in procuring the L-isomer, which is essential for all natural AHLs. The use of racemic DL-homoserine lactone in AHL synthesis would produce a mixture of active L-AHLs and inactive/antagonistic D-AHLs, confounding biological assays [1].

Biocatalysis Chiral resolution Green chemistry AHL synthesis

Enzymatic Stability: Half-Life of AHLs Under Alkaline pH vs. Acidic/Neutral Conditions

The stability of the homoserine lactone ring in AHLs is highly pH-dependent. The prototypical AHL, N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), undergoes rapid, non-enzymatic lactonolysis at alkaline pH. Studies show OHHL is unstable over a narrow pH range (pH 7 to 8), with instability increasing at higher temperatures, but this degradation is prevented by buffering samples at pH 6.8 [1]. A separate study on N-hexanoyl-L-homoserine lactone (C6-HSL) confirmed its sensitivity to alkaline pH, a temperature-dependent process [2]. In contrast, the lactone ring is relatively stable under acidic conditions (pH <6) [3]. This pH-dependent stability is a key differentiator when selecting AHLs for experiments conducted in biological media, which often have a pH around 7.4.

Quorum sensing AHL stability Lactonolysis Experimental design

Receptor Specificity: Antagonism of QscR vs. Agonism of LasR by Non-Native AHL Analogs

A comparative study of non-native N-acyl L-homoserine lactone analogs in Pseudomonas aeruginosa revealed differential activity at two QS receptors, LasR and QscR, which share the same native ligand but inversely regulate virulence [1]. While specific EC50/IC50 values for the native ligand were not the primary focus, the study characterized how structural modifications to the HSL-based AHL scaffold could convert a QscR antagonist (compound P7, IC50 not quantified) into a LasR agonist. This demonstrates that the HSL core is not a passive carrier but is integral to the ligand's ability to selectively modulate specific receptor subtypes. This functional selectivity is a direct consequence of the HSL scaffold's interaction with the receptor binding pocket, a property that cannot be achieved by substituting the core with a different heterocycle [2].

Quorum sensing Pseudomonas aeruginosa LuxR-type receptors Drug discovery Anti-virulence

Enantiomeric Purity: L- vs. D-Homoserine Lactone in LuxR-Dependent Quorum Sensing Activity

The stereospecificity of LuxR-type receptors for L-configured AHLs is well-established. While L-AHLs are potent QS agonists, the corresponding D-isomers are generally considered inactive or significantly less active [1]. A study investigating the influence of D/L configuration on LuxR-dependent QS activity confirmed this strict L-specificity and further explored whether it extends to various AHL analogs [1]. This fundamental difference means that procuring D-homoserine lactone or racemic DL-homoserine lactone for biological studies will yield an inactive or confounding mixture, whereas L-homoserine lactone (or the appropriate enantiopure derivative) is required for synthesizing functional QS signals. This stereochemical requirement is a non-negotiable differentiator for any application involving live bacteria or LuxR-based biosensors.

Stereochemistry LuxR AHL Structure-activity relationship Procurement specification

Homoserine Lactone (1192-20-7) Procurement: Validated Application Scenarios Based on Evidence


Synthesis of Enantiopure L-AHL Libraries for LuxR-Type Receptor Profiling

Researchers constructing focused libraries of L-AHL analogs for high-throughput screening against LuxR-type receptors (e.g., LasR, QscR, TraR) must procure L-homoserine lactone with verified high enantiopurity (>99% e.e.). As established in Section 3, the D-isomer is inactive [1], and even minor contamination (<1%) can confound dose-response curves and lead to false negatives in antagonist screens. Furthermore, the ability to convert AHLs into selective receptor modulators [2] depends on the fidelity of the HSL core. This application directly leverages the evidence of stereospecific activity and the scaffold's role in receptor selectivity.

Chemical Probe Development for Dissecting P. aeruginosa QS Networks

For studies aimed at disentangling the complex, hierarchical QS networks in pathogens like Pseudomonas aeruginosa, the HSL core is essential for creating receptor-selective chemical probes. Evidence from Section 3 demonstrates that modifications to the acyl chain of HSL-based AHLs can convert a QscR antagonist into a LasR agonist [2]. This tunable selectivity, which arises from the specific fit of the HSL ring in each receptor's binding pocket, enables researchers to silence or activate individual QS pathways (e.g., Las, Rhl, Pqs) independently. Procuring high-quality HSL for synthesizing these tailored probes is necessary for achieving the precise molecular dissection required for validating anti-virulence targets.

Validated Biosensor and Bioassay Development Requiring pH-Controlled Signal Integrity

In the development and deployment of whole-cell biosensors for detecting AHLs in environmental or clinical samples, maintaining signal integrity is paramount. Evidence from Section 3 establishes that AHLs are unstable at alkaline pH (≥7.0) due to rapid lactonolysis [3]. Therefore, any assay protocol involving synthesized AHLs (from an HSL starting material) must incorporate strict pH control (buffering at ≤6.8) during all stages of sample preparation, storage, and analysis [3]. This scenario is a direct application of the pH-stability data, guiding procurement decisions toward vendors who provide detailed handling and storage recommendations, and informing the design of robust, reproducible bioassays.

Technical Documentation Hub

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